molecular formula C17H18FN3O2 B7641058 N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide

N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide

カタログ番号 B7641058
分子量: 315.34 g/mol
InChIキー: MDZDWDZGSKUEOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is found on the surface of immune cells and plays a crucial role in the regulation of immune responses. CPI-444 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other immune-related diseases.

作用機序

The adenosine A2A receptor is a G protein-coupled receptor that is primarily expressed on the surface of immune cells. When activated, this receptor can suppress the activity of immune cells, leading to immune suppression and tumor growth. N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide works by binding to the adenosine A2A receptor and blocking its activity, thereby enhancing the activity of immune cells and promoting tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to enhance the activity of immune cells, including T cells and natural killer cells. It has also been shown to reduce the number of regulatory T cells, which are known to suppress immune responses. Additionally, this compound has been shown to reduce the expression of several pro-tumor and pro-inflammatory cytokines.

実験室実験の利点と制限

One advantage of N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide is its specificity for the adenosine A2A receptor, which minimizes off-target effects. Additionally, this compound has shown potent anti-tumor activity in preclinical studies, making it a promising therapeutic agent for cancer. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.

将来の方向性

There are several potential future directions for the study of N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide. One area of interest is the development of combination therapies that target both the adenosine A2A receptor and other immune checkpoints. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings. Finally, the potential use of this compound in other immune-related diseases, such as autoimmune diseases and infectious diseases, should be explored.

合成法

The synthesis of N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide involves several chemical reactions, including the coupling of 4-fluoro-3-methoxybenzoic acid with cyclopropylamine and the subsequent reaction with 4-methylpyrimidin-2-ylmethyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. It works by blocking the adenosine A2A receptor, which is known to suppress the activity of immune cells. By inhibiting this receptor, this compound can enhance the activity of immune cells and promote tumor cell death. This compound has also been studied in models of autoimmune diseases, where it has shown promise as a potential therapy for diseases such as rheumatoid arthritis and multiple sclerosis.

特性

IUPAC Name

N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c1-10-7-8-19-16(20-10)15(11-3-4-11)21-17(22)12-5-6-13(18)14(9-12)23-2/h5-9,11,15H,3-4H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZDWDZGSKUEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(C2CC2)NC(=O)C3=CC(=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。